(Z)-4-Phenyl-3-nitro-3-buten-2-one

Antifungal Candida albicans MIC

Secure the chemically defined Z-isomer of 4-Phenyl-3-nitro-3-buten-2-one for reproducible target validation. Its sub-micromolar P2X3 antagonism (EC50 80 nM) and 8-fold greater antifungal potency over the 4-nitro regioisomer (0.005 mM vs 0.04 mM) make it an essential structural tool for SAR expansion and covalent probe development, backed by a quantitative one-step synthesis protocol ensuring stereochemical purity.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 55902-35-7
Cat. No. B1623889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-Phenyl-3-nitro-3-buten-2-one
CAS55902-35-7
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7-
InChIKeyIESJBWOEMKWHBE-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-4-Phenyl-3-nitro-3-buten-2-one (CAS 55902-35-7) Procurement Guide – Key Properties and Compound Class


(Z)-4-Phenyl-3-nitro-3-buten-2-one (CAS 55902-35-7) is a nitroalkene derivative belonging to the class of α,β-unsaturated carbonyl compounds that function as electrophilic Michael acceptors [1]. Its molecular formula is C10H9NO3 with a molecular weight of 191.18 g/mol . The compound features a phenyl ring at the 4-position and a nitro group at the 3-position of the butenone backbone, with a defined Z (cis) stereochemistry around the C=C double bond [1]. As a conjugated nitroalkene, it exhibits electrophilic reactivity at the β-carbon, enabling participation in Michael addition reactions and serving as a versatile synthetic intermediate for pharmaceutical and agrochemical development [2].

(Z)-4-Phenyl-3-nitro-3-buten-2-one (CAS 55902-35-7) Procurement Rationale – Why In-Class Analogs Cannot Be Interchanged


Substitution of (Z)-4-Phenyl-3-nitro-3-buten-2-one with closely related nitroalkenes or benzalacetone derivatives is not scientifically justifiable due to critical stereochemical, electronic, and substitution-dependent differences that directly impact biological activity and synthetic utility. The Z (cis) stereoisomer exhibits distinct thermodynamic stability and reactivity profiles compared to the E isomer, with documented isomerization parameters that affect both storage stability and reaction outcomes [1]. In antifungal assays, the 3-nitro substituted phenylbutenone demonstrates 8-fold greater potency in germ-tube inhibition compared to the 4-nitro regioisomer (0.005 mM vs. 0.04 mM), while other substituted analogs (4-chloro, 4-dimethylamino) are completely inactive at comparable concentrations [2]. Furthermore, the presence of the nitro group at the 3-position confers electrophilic Michael acceptor properties that are essential for covalent enzyme inhibition mechanisms, a characteristic absent in the non-nitrated parent compound benzalacetone [3]. These quantifiable differences in stereochemistry, regiochemistry, and electrophilicity preclude generic substitution among seemingly similar compounds.

(Z)-4-Phenyl-3-nitro-3-buten-2-one (CAS 55902-35-7) Evidence-Based Differentiation – Quantitative Comparator Data


Antifungal Activity: MIC Comparison of (Z)-4-Phenyl-3-nitro-3-buten-2-one vs. 4-Nitro Isomer and Clinical Antifungals

(Z)-4-Phenyl-3-nitro-3-buten-2-one (the 3-nitro isomer) demonstrates antifungal activity against Candida species with minimum inhibitory concentrations (MIC) ranging from 0.01 to >0.4 mM, exhibiting comparable activity to ketoconazole and lower than amphotericin B [1]. In contrast, the 4-nitrophenylbut-3-en-2-one (4-nitro isomer) shows the same MIC range, but the 3-nitro isomer is significantly more potent in inhibiting germ-tube formation of C. albicans, with complete inhibition at 0.005 mM compared to 0.04 mM for the 4-nitro isomer, representing an 8-fold potency advantage [1]. Other analogs including 4-chlorophenylbut-3-en-2-one and 4-dimethylaminophenylbut-3-en-2-one are inactive at >0.4 mM [1].

Antifungal Candida albicans MIC Germ-tube inhibition Nitroalkene

P2X3 Receptor Antagonism: EC50 Value of (Z)-4-Phenyl-3-nitro-3-buten-2-one for Pain and Inflammation Target

(Z)-4-Phenyl-3-nitro-3-buten-2-one exhibits antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when evaluated at 10 μM in Xenopus oocytes expressing the receptor [1]. P2X3 receptors are ATP-gated ion channels implicated in chronic pain, inflammatory conditions, and sensory neurotransmission [1]. The sub-micromolar potency of this nitroalkene compares favorably to known small-molecule P2X3 antagonists and establishes a quantitative benchmark for structure-activity relationship (SAR) studies in this target class.

P2X3 Pain Inflammation Ion channel Nitroalkene

CCR5 Antagonism: Preliminary Pharmacological Screening Data for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening indicates that (Z)-4-Phenyl-3-nitro-3-buten-2-one acts as a CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory disease pathogenesis including asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC50 data is not provided in the available abstract, the documented CCR5 antagonist activity distinguishes this compound from other nitroalkenes that lack reported chemokine receptor modulation. This activity profile supports its use as a chemical probe for CCR5-mediated pathway interrogation.

CCR5 HIV Chemokine receptor Inflammation Autoimmune

Synthesis Efficiency: One-Step Quantitative Yield Protocol for (Z)-4-Phenyl-3-nitro-3-buten-2-one

A recently published protocol enables the one-step synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement over traditional two-step methods involving nitration of benzalacetone or condensation of benzaldehyde with nitroethane followed by dehydration, which typically yield 60-80% and require multiple purification steps [2]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, confirming stereochemical purity [1].

Synthesis Vilsmeier conditions Nitroalkene Quantitative yield One-step

Thermodynamic Stability: Z-E Isomerization Parameters for (Z)-4-Phenyl-3-nitro-3-buten-2-one

The Z-E isomerization of (Z)-4-Phenyl-3-nitro-3-buten-2-one has been studied across various temperatures, with thermodynamic parameters estimated from the temperature dependence of equilibrium constants [1]. The Z (cis) isomer is the thermodynamically more stable configuration under ambient conditions, which impacts both storage stability and reaction stereochemistry. In contrast, the E isomer (CAS 58321-86-1) undergoes photochemical or thermal isomerization to the Z form, making the Z isomer the preferred form for applications requiring stereochemical consistency [1].

Isomerization Thermodynamics Stereochemistry Stability Nitroalkene

Lipoxygenase Inhibition: Class-Level Evidence for Nitroalkene Michael Acceptors Including (Z)-4-Phenyl-3-nitro-3-buten-2-one

Nitroalkenes, including (Z)-4-Phenyl-3-nitro-3-buten-2-one, belong to a class of electrophilic Michael acceptors that demonstrate potent inhibition of 5-lipoxygenase (5-LO) through covalent modification of catalytic cysteine residues C416 and C418 [1]. In comparative screening of structurally diverse electrophilic compounds, nitro-alkenes and quinones produced the strongest inhibition of 5-LO product formation in human polymorphonuclear leukocytes [1]. This mechanism-based activity distinguishes nitroalkenes from non-electrophilic anti-inflammatory compounds and supports their use as chemical probes for studying covalent enzyme inhibition pathways.

Lipoxygenase Inflammation Michael acceptor Nitroalkene Enzyme inhibition

(Z)-4-Phenyl-3-nitro-3-buten-2-one (CAS 55902-35-7) Application Scenarios – Where Quantitative Differentiation Drives Selection


Antifungal Mechanism-of-Action Studies: Germ-Tube Inhibition Potency Differentiates 3-Nitro from 4-Nitro Isomers

The 8-fold greater potency of (Z)-4-Phenyl-3-nitro-3-buten-2-one (0.005 mM) compared to the 4-nitro isomer (0.04 mM) in inhibiting C. albicans germ-tube formation [1] supports its use as a chemical probe for dissecting fungal morphogenesis pathways. This potency difference is critical for studies requiring sub-toxic concentrations that selectively inhibit hyphal transition without affecting overall fungal viability. The compound's activity comparable to ketoconazole at the MIC level, combined with its distinct nitroalkene scaffold, provides a complementary tool for antifungal target validation beyond azole-class mechanisms [1].

P2X3 Receptor Antagonist Development for Pain and Inflammation Therapeutics

With an EC50 of 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [2], (Z)-4-Phenyl-3-nitro-3-buten-2-one serves as a validated starting point for medicinal chemistry campaigns targeting ATP-gated ion channels implicated in chronic pain, sensory neuropathies, and inflammatory hyperalgesia. The sub-micromolar potency positions this compound as a useful reference standard for P2X3 antagonist screening cascades and structure-activity relationship (SAR) expansion, particularly for research groups seeking to develop novel non-opioid analgesics.

CCR5-Mediated Disease Target Validation: HIV Entry and Inflammatory Pathway Probing

Documented CCR5 antagonist activity from preliminary pharmacological screening [3] supports the procurement of (Z)-4-Phenyl-3-nitro-3-buten-2-one for target validation studies in HIV entry inhibition and CCR5-driven inflammatory conditions including asthma, rheumatoid arthritis, and COPD. While quantitative potency data remain unpublished, the identified activity profile distinguishes this nitroalkene from other benzalacetone derivatives and provides a chemical entry point for developing CCR5-targeted chemical probes.

High-Efficiency In-House Synthesis Using One-Step Quantitative Yield Protocol

The published one-step synthesis protocol achieving quantitative yield under adapted Vilsmeier conditions [4] enables cost-effective in-house preparation of (Z)-4-Phenyl-3-nitro-3-buten-2-one with confirmed stereochemical purity (validated by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy) [4]. This method eliminates the need for multi-step procedures or chromatographic purification, making the compound accessible for laboratories with standard organic synthesis capabilities. The protocol's efficiency is particularly advantageous for research groups requiring gram-scale quantities for SAR expansion or biological screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-4-Phenyl-3-nitro-3-buten-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.